Product packaging for Alazocine, (+)-(Cat. No.:CAS No. 58640-82-7)

Alazocine, (+)-

Cat. No.: B1608597
CAS No.: 58640-82-7
M. Wt: 257.37 g/mol
InChI Key: LGQCVMYAEFTEFN-DQYPLSBCSA-N
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Description

Historical Context of (+)-Alazocine's Discovery and Its Pivotal Role in Sigma-1 Receptor Characterization

The story of (+)-Alazocine is intrinsically linked to the broader investigation of benzomorphan (B1203429) derivatives in the mid-20th century. wikipedia.org Alazocine (B1665685) (SKF-10047), a racemic mixture, was first described in scientific literature in 1961 as part of the effort to develop new analgesics. wikipedia.org Early research into compounds like SKF-10047 revealed complex pharmacological effects, including psychotomimetic or hallucinogenic properties, that could not be explained by their interactions with the known opioid receptors of the time (mu, kappa, and delta). wikipedia.org

A breakthrough came with the study of its individual optical isomers. Researchers discovered a stark stereoselectivity in its binding profile. The (-)-enantiomer was found to interact primarily with classical opioid receptors. nih.gov In contrast, the (+)-enantiomer, (+)-Alazocine, exhibited high affinity for a distinct, non-opioid binding site. nih.gov This was a pivotal finding; (+)-Alazocine became the first compound identified to selectively label what would be named the sigma (σ) receptor in 1976. wikipedia.orgnih.gov

The initial classification of the sigma receptor was fraught with confusion. It was first thought to be a subtype of opioid receptor and was later mistaken for the phencyclidine (PCP) binding site on the NMDA receptor. wikipedia.orgnih.gov The use of (+)-Alazocine as a specific radioligand was instrumental in differentiating the sigma binding site from both opioid and NMDA receptors. nih.govosti.gov For instance, studies demonstrated that classical opiates like morphine and naloxone (B1662785) had negligible affinity for the sites labeled by 3H-SKF 10047. osti.govnih.gov This unique pharmacological profile established (+)-Alazocine as the prototypical agonist for the newly identified sigma receptor, paving the way for its full characterization as a unique protein. wikipedia.orgnih.gov Further research led to the identification of a second sigma receptor subtype (σ2) in 1990, a discovery aided by (+)-Alazocine's dramatically lower affinity for this new site, which helped in distinguishing the two subtypes. wikipedia.org

Significance of (+)-Alazocine as a Prototypical Ligand and Research Tool in Receptor Biology Studies

The discovery of (+)-Alazocine's selectivity provided neuroscientists with an indispensable tool for investigating the biological role and function of the sigma-1 receptor. wikipedia.org A ligand, in receptor biology, is a molecule that binds to a receptor, while a prototypical ligand serves as a classic, representative example for studying that receptor's properties. vanderbilt.eduabdn.ac.uk (+)-Alazocine perfectly fits this description for the sigma-1 receptor. plos.org

Its utility as a research tool is rooted in its specific binding characteristics. The stereochemical dichotomy between its enantiomers is a key feature; the (+)-isomer is a selective agonist of the sigma-1 receptor, while the (-)-isomer preferentially binds to mu- and kappa-opioid receptors. nih.gov This allows researchers to isolate and study sigma-1 receptor-mediated effects.

The following table details the binding affinities of the enantiomers of Alazocine, highlighting the selectivity of the (+) isomer for the sigma-1 receptor.

CompoundReceptorBinding Affinity (Ki, nM)Source
(+)-Alazocine Sigma-1 (σ1)1.8 - 4.6 wikipedia.org
Sigma-2 (σ2)13,694 wikipedia.org
NMDA~40-50 nih.gov
(-)-Alazocine Sigma-1 (σ1)1,800 - 4,657 wikipedia.org
Sigma-2 (σ2)4,581 wikipedia.org
Mu-opioid (μ)3.0 wikipedia.org
Kappa-opioid (κ)4.7 wikipedia.org
Delta-opioid (δ)15 wikipedia.org

This table presents the dissociation constants (Ki) for (+)-Alazocine and (-)-Alazocine at various receptors. A lower Ki value indicates a higher binding affinity. The data illustrates (+)-Alazocine's high and selective affinity for the sigma-1 receptor compared to other receptors, and in contrast to its levorotatory counterpart.

Due to its high affinity for the sigma-1 receptor and very low affinity for the sigma-2 receptor, (+)-Alazocine has been widely used in radioligand binding assays to distinguish between the two sigma receptor subtypes. wikipedia.org It has been extensively employed in animal models to probe the function of sigma-1 receptors in various physiological and pathological processes, including memory, stress, and neurotransmitter modulation. For example, studies have used (+)-Alazocine to investigate the role of sigma-1 receptors in modulating cholinergic functions in the hippocampus and in ameliorating conditioned fear stress. Although it is considered a prototypic sigma-1 receptor agonist, it is only modestly selective, as it also binds to the NMDA receptor, albeit with lower affinity. wikipedia.orgnih.gov This has led to the development of even more selective ligands, but (+)-Alazocine remains a foundational and widely referenced tool in the study of receptor biology. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO B1608597 Alazocine, (+)- CAS No. 58640-82-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58640-82-7

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

(1S,9S,13S)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C17H23NO/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17/h4-6,11-12,16,19H,1,7-10H2,2-3H3/t12-,16+,17+/m1/s1

InChI Key

LGQCVMYAEFTEFN-DQYPLSBCSA-N

SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C)C)C=C(C=C3)O

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O

Other CAS No.

58640-82-7

Origin of Product

United States

Pharmacology and Receptor Interactions of + Alazocine

Sigma-1 (σ1) Receptor Agonism

The (+)-enantiomer of alazocine (B1665685) is a selective and high-affinity agonist for the sigma-1 (σ1) receptor. wikipedia.org This receptor, an intracellular chaperone protein located primarily at the endoplasmic reticulum, is involved in modulating various neurotransmitter systems and cellular functions. nih.govnih.gov

Molecular Binding Characteristics and Affinity Profiling for σ1 Receptors

(+)-Alazocine exhibits a high affinity for the σ1 receptor, with reported Ki values in the nanomolar range. Specifically, studies using guinea pig brain membranes have shown Ki values between 48 and 66 nM. wikipedia.org This high affinity underscores its potency as a σ1 receptor ligand. In contrast, its affinity for opioid receptors is significantly lower, with Ki values of 1,900 nM for μ-opioid, 1,600 nM for κ-opioid, and 19,000 nM for δ-opioid receptors. wikipedia.org

ReceptorBinding Affinity (Ki) of (+)-AlazocineReference Tissue
Sigma-1 (σ1)48–66 nMGuinea Pig Brain Membranes
μ-Opioid1,900 nMGuinea Pig Brain Membranes
κ-Opioid1,600 nMGuinea Pig Brain Membranes
δ-Opioid19,000 nMGuinea Pig Brain Membranes

Enantioselectivity in σ1 Receptor Ligand Binding Studies

The binding of alazocine to sigma and opioid receptors is markedly stereoselective. The (+)-isomer, (+)-alazocine, preferentially binds to the σ1 receptor with 30 to 50-fold greater selectivity over opioid receptors. Conversely, the (-)-enantiomer displays high affinity for μ- and κ-opioid receptors, with Ki values of 3.0 nM and 4.7 nM respectively, and has very low affinity for the σ1 receptor (Ki = 1,800–4,657 nM). wikipedia.org This stark difference in binding profiles between the two enantiomers was pivotal in the initial classification of the sigma receptor as distinct from opioid receptors. nih.gov This enantioselectivity is a crucial feature that allows researchers to isolate and study the effects mediated specifically by the σ1 receptor. nih.gov

Utility in Differentiating Sigma Receptor Subtypes (σ1 vs. σ2) for Research Applications

(+)-Alazocine is a valuable tool for distinguishing between the two main sigma receptor subtypes, σ1 and σ2. wikipedia.org While it binds with high affinity to the σ1 receptor, it has a very low affinity for the σ2 receptor, with a reported Ki value of 13,694 nM. wikipedia.org This significant difference in affinity allows for the selective labeling and study of σ1 receptors in tissues and cell lines that express both subtypes. wikipedia.org For instance, in radioligand binding assays, (+)-alazocine can be used to occupy σ1 sites, thereby enabling the specific measurement of binding to σ2 sites by a non-selective sigma ligand. wikipedia.orgfrontiersin.org

Sigma Receptor SubtypeBinding Affinity (Ki) of (+)-AlazocineReference Tissue
Sigma-1 (σ1)48–66 nMGuinea Pig Brain Membranes
Sigma-2 (σ2)13,694 nMRat Brain Membranes or Rat PC12 Cells

N-methyl-D-aspartate (NMDA) Receptor Antagonism

In addition to its primary action at σ1 receptors, (+)-alazocine also interacts with NMDA receptors.

Characterization of NMDA Receptor Interaction Modalities

(+)-Alazocine acts as an uncompetitive antagonist at the NMDA receptor. wikipedia.org It binds to the dizocilpine (B47880) (MK-801) or phencyclidine (PCP) site within the ion channel of the receptor complex. wikipedia.orgnih.gov Its affinity for this site is moderate, with a reported Ki value of 587 nM in rat brain membranes. wikipedia.org This is approximately 10-fold lower than its affinity for the σ1 receptor. wikipedia.org Uncompetitive antagonists like (+)-alazocine block the ion channel only when it is opened by the binding of both glutamate (B1630785) and a co-agonist like glycine, thereby preventing ion flow. wikipedia.org

Opioid Receptor Interactions: Specificity and Research Implications of Low Affinity

The interactions of (+)-Alazocine with opioid receptors are defined by their low affinity, a characteristic that contrasts sharply with its potent engagement of the σ₁ receptor. This low affinity is a key feature that allows researchers to isolate and study sigma receptor-mediated effects without the confounding influence of significant opioid receptor activity. nih.gov

Kappa-Opioid Receptor Engagement (Consideration within Racemic Mixture Research)

While (+)-Alazocine itself displays negligible affinity for the kappa-opioid receptor (KOR), its enantiomer, (−)-Alazocine, is a moderate-efficacy partial agonist at this receptor. wikipedia.org Research involving the racemic mixture of alazocine, which contains both enantiomers, must therefore account for the effects mediated by KOR activation. nih.govresearchgate.net Studies using racemic alazocine have contributed to understanding the complex pharmacology of mixed-action opioids. nih.govnih.gov For instance, the psychotomimetic effects originally attributed to sigma receptor agonism by racemic SKF-10,047 were later understood to be caused by agonism at the KOR. wikipedia.org The aversive properties associated with KOR activation are a significant consideration in such research. nih.gov

Mu-Opioid Receptor Modulation Studies (Indirect Modulatory Effects)

The (+)-isomer of alazocine exhibits very low affinity for the mu-opioid receptor (MOR). nih.gov In contrast, the (−)-enantiomer acts as a MOR antagonist. wikipedia.org Consequently, studies using the racemic mixture will involve both sigma agonism from the (+) form and mu antagonism from the (-) form. wikipedia.orgnih.gov The primary research utility of (+)-Alazocine in the context of MOR is to serve as a control compound, helping to ensure that observed effects of other benzomorphans are indeed MOR-mediated and not due to off-target sigma receptor activity. mdpi.complos.org The distinct binding preferences of the alazocine enantiomers underscore the stereochemical requirements for opioid versus sigma receptor interaction. taylorandfrancis.com

Delta-Opioid Receptor Considerations (Low Potency Interactions)

Similar to its interaction with other opioid receptors, (+)-Alazocine has a very low affinity for the delta-opioid receptor (DOR). wikipedia.org The (−)-enantiomer is described as an agonist at the DOR, but with a much lower potency compared to its effects at kappa and mu receptors. wikipedia.org Therefore, in studies with racemic alazocine, any contribution from DOR activation is considered minimal. The low potency interaction of the alazocine enantiomers with the DOR further highlights their primary roles at sigma and other opioid receptor subtypes, respectively. wikipedia.orgnih.gov

Interactive Data Table: Opioid Receptor Binding Affinities of Alazocine Enantiomers

CompoundReceptorAffinity (Ki, nM)Receptor ActionSource
(+)-Alazocineσ₁ Receptor~60Agonist nih.gov
(+)-Alazocineμ-Opioid ReceptorLow Affinity- nih.gov
(+)-Alazocineκ-Opioid ReceptorLow Affinity- nih.gov
(+)-Alazocineδ-Opioid ReceptorLow Affinity- wikipedia.org
(-)-Alazocineμ-Opioid Receptor3.0Antagonist wikipedia.org
(-)-Alazocineκ-Opioid Receptor4.7Partial Agonist wikipedia.org
(-)-Alazocineδ-Opioid Receptor15Agonist (low potency) wikipedia.org
(-)-Alazocineσ₁ Receptor1800-4657Very Low Affinity wikipedia.org

Mechanistic Insights into Cellular and Subcellular Actions of + Alazocine

Intracellular Signaling Pathway Modulation

The synthetic benzomorphan (B1203429) derivative, (+)-Alazocine, exerts its cellular effects through the intricate modulation of several intracellular signaling pathways. Its interactions with specific receptors and ion channels lead to a cascade of downstream events that influence neuronal excitability and cellular homeostasis.

(+)-Alazocine, acting as a σ1 receptor agonist, plays a significant role in the regulation of intracellular calcium (Ca2+) homeostasis. The σ1 receptor, a unique chaperone protein primarily located at the endoplasmic reticulum (ER), modulates calcium signaling, in part, through its interaction with inositol (B14025) 1,4,5-trisphosphate (IP3) receptors. wikipedia.org

Research has demonstrated that σ1 receptor agonists like (+)-Alazocine can influence the activity of L-type voltage-gated calcium channels, thereby inhibiting voltage-induced Ca2+ influx. oup.com This modulation of calcium levels is a key aspect of its cellular mechanism. The interaction between the σ1 receptor and the IP3 receptor can stabilize the latter, enhancing ATP production by mitochondria and promoting cell survival under stress. nih.gov Conversely, the activation of σ1 receptors by an agonist can also lead to the dissociation of the σ1 receptor from the IP3 receptor, an effect similar to the depletion of Ca2+ from the ER. nih.gov

(+)-Alazocine's influence extends to the direct modulation of voltage-gated ion channels. As a σ1 receptor agonist, it has been shown to inhibit the influx of calcium through L-type voltage-regulated Ca2+ channels. oup.com This action directly impacts the intracellular calcium concentration, a critical factor in numerous cellular processes.

Furthermore, σ1 receptors have been linked to the modulation of voltage-gated potassium (K+) channels, including Kv2.1 channels. wikipedia.orgcore.ac.uk The Kv2.1 channel, a member of the Shab-related subfamily of voltage-gated potassium channels, is crucial for the repolarization phase of action potentials. wikipedia.org These channels are prominently expressed in the central nervous system and are involved in regulating neuronal excitability. wikipedia.org The Kv2.1 channel also plays a structural role by tethering the plasma membrane to the endoplasmic reticulum, which facilitates the functional coupling of L-type Ca2+ channels with ryanodine (B192298) receptor ER Ca2+ release channels. nih.govnih.gov

Guanine nucleotide-binding protein (G protein)-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.gov The activation of a GPCR by an agonist initiates a conformational change that leads to the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein α-subunit. nih.gov

The [35S]GTPγS binding assay is a widely used method to measure the activation of G proteins following GPCR stimulation. nih.govnih.gov This assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, to quantify the extent of G protein activation. nih.govyoutube.com It is particularly effective for studying receptors coupled to Gi/o proteins. nih.gov While direct [35S]GTPγS binding studies specifically detailing the actions of (+)-Alazocine on GPCRs are not extensively documented in the provided search results, the methodology is a standard approach to characterize the functional consequences of ligand binding to GPCRs. revvity.comembopress.org

Impact on Voltage-Gated Ion Channels (e.g., L-type Ca2+ channels, Kv2.1 K+ channels)

Enzymatic and Metabolic Pathway Research Relevant to Its Action

The actions of (+)-Alazocine, through its agonism at the sigma-1 receptor (σ1R), extend to the modulation of key enzymatic and metabolic pathways that are crucial for neuronal function and cellular homeostasis.

Transglutaminase-2 (TG2) is a multifunctional enzyme implicated in various cellular processes, including cell adhesion, signal transduction, and apoptosis. nih.govnih.govnih.gov Research has indicated that sigma ligands can modulate the expression of TG2. researchgate.net For instance, in primary astroglial cell cultures, different sigma ligands, including the σ1R agonist (+)-pentazocine, have been shown to induce varied expression levels of TG2. researchgate.net This suggests that σ1R activation may influence cellular functions regulated by TG2. While direct studies on (+)-Alazocine's effect on TG2 are not extensively documented, the known relationship between other sigma ligands and this enzyme provides a basis for potential interaction. TG2 itself can act as a G-protein in signal transduction and is involved in pathways that can be influenced by σ1R, such as calcium signaling. nih.govnih.gov Given that neuroinflammation is a process where TG2 is considered a marker, the potential modulation of this enzyme by σ1R agonists could be a significant mechanism for their neuroprotective effects. nih.gov

The activation of σ1R by agonists has been shown to influence the metabolic pathways of neurotransmitters, primarily through the modulation of key enzymes. One significant finding is the regulation of monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters like dopamine (B1211576). mdpi.comfrontiersin.orgpnas.org Upon stimulation by an agonist like cocaine, σ1R can translocate to the nuclear envelope and form a complex that ultimately suppresses the gene transcription of monoamine oxidase B (MAOB). pnas.orgacs.org This action leads to a decrease in the breakdown of dopamine, thereby increasing its synaptic availability through a mechanism independent of the dopamine transporter. frontiersin.orgpnas.org Several drugs with high affinity for σ1R are also monoamine oxidase inhibitors. rug.nlnih.gov

Another critical pathway modulated by σ1R is the nitric oxide (NO) signaling pathway. nih.govnih.gov Agonists of σ1R have been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces NO in response to inflammatory stimuli. nih.govfrontiersin.orgmdpi.com By suppressing iNOS, σ1R activation can reduce neuroinflammation and excitotoxicity. nih.govfrontiersin.org Conversely, σ1R activation can also stimulate neuronal nitric oxide synthase (nNOS) activity, leading to central sensitization, highlighting the complex and context-dependent role of σ1R in modulating NO pathways. nih.govkoreamed.org

The table below details the enzymatic and metabolic pathways influenced by sigma-1 receptor activation.

Enzyme/PathwayEffect of σ1R ActivationFunctional Consequence
Transglutaminase-2 (TG2) Modulation of expression. researchgate.netPotential influence on cell adhesion, signaling, and neuroinflammation. nih.govresearchgate.net
Monoamine Oxidase B (MAOB) Suppression of gene transcription. pnas.orgacs.orgIncreased synaptic availability of dopamine. frontiersin.orgpnas.org
Inducible Nitric Oxide Synthase (iNOS) Inhibition of activity/expression. nih.govfrontiersin.orgmdpi.comReduction of neuroinflammation and cell death. nih.govfrontiersin.org
Neuronal Nitric Oxide Synthase (nNOS) Stimulation of activity. nih.govInduction of central sensitization. nih.gov

Structure Activity Relationship Sar Studies and Analogue Development

Elucidation of Key Pharmacophores for σ1 Receptor Selectivity and Potency

The selective and potent binding of (+)-Alazocine to the σ1 receptor is dictated by specific structural features, or pharmacophores, within its benzomorphan (B1203429) framework. Research has identified several key elements as being critical for this interaction. The benzomorphan nucleus itself provides a rigid scaffold that correctly orients the key functional groups for receptor interaction. researchgate.net

Essential pharmacophoric elements for high-affinity binding at the σ1 receptor include a nitrogen atom, which is typically protonated at physiological pH, and a hydrophobic region. sigmaaldrich.com In the case of benzomorphans like (+)-Alazocine, the basic nitrogen and the phenolic hydroxyl group are of critical importance. researchgate.net The specific distance between these two groups, constrained by the rigid skeleton, is thought to be a key determinant for receptor recognition. researchgate.net

Furthermore, the nature of the substituent on the basic nitrogen atom significantly influences both affinity and selectivity for the σ1 receptor over other receptors, such as opioid receptors. nih.govresearchgate.net While the (+)-isomer of Alazocine (B1665685) possesses a high affinity for the σ1 receptor, the σ1 receptor binding site also accommodates a wide variety of structurally diverse compounds, suggesting a complex binding pocket. nih.gov The σ1 receptor is characterized by its high affinity for the (+)-stereoisomers of benzomorphans, a defining feature that distinguishes it from σ2 receptors and opioid receptors. sigmaaldrich.comnih.gov

Impact of Benzomorphan Skeleton Modifications on Receptor Binding and Activity Profiles

Modifications to the benzomorphan skeleton of Alazocine have profound effects on its receptor binding affinity, selectivity, and functional activity. These studies are crucial for developing new pharmacological tools and potential therapeutics.

The most extensively studied modification involves the N-substituent. mdpi.com The N-allyl group of Alazocine can be replaced with a variety of other chemical moieties, and these changes can dramatically alter the compound's pharmacological profile. unict.it For instance, altering the nature, size, and electronic properties of the N-substituent can shift the functional profile from agonism to antagonism and modulate the affinity and selectivity for σ1 versus opioid receptors. unict.it Studies on N-normetazocine derivatives have shown that substituents like N-phenylethyl or N-propanamido spacers can lead to compounds with varied affinities for mu (μ), delta (δ), and kappa (κ) opioid receptors, as well as σ1 receptors. mdpi.comnih.gov For example, replacing the N-ethylamino spacer with an N-acetamido spacer was found to be detrimental for opioid receptor recognition. nih.gov

The position and presence of the phenolic hydroxyl group also play a role. Shifting the hydroxyl group on the aromatic ring was found to significantly influence the affinity for the NMDA receptor-channel complex versus the μ-opioid receptor in a series of 6,7-benzomorphan derivatives. acs.org Generally, modifications to the phenolic hydroxyl group are critical for opioid receptor recognition. researchgate.net The benzomorphan nucleus has proven to be a versatile template, where specific functional profiles can be achieved by systematically modifying the N-substituent or the 8-OH group. nih.gov

Design and Synthesis of (+)-Alazocine Analogues and Derivatives as Research Probes

The unique profile of (+)-Alazocine as the first compound identified to selectively label the σ1 receptor has spurred the design and synthesis of numerous analogues. unict.itnih.gov These derivatives serve as critical research probes to explore the structure and function of the σ1 receptor, map its binding pocket, and develop ligands with improved selectivity and specific functional outcomes (agonist versus antagonist). nih.govresearchgate.net

The synthesis of these analogues often starts from the (−)-cis-N-normetazocine skeleton, which is then modified, primarily at the basic nitrogen, with different substituents. mdpi.com For example, N-substituted analogues of (+)-SKF-10,047 have been synthesized to demonstrate how σ1 receptor affinity and selectivity are influenced by the nature of the N-substituent and the stereochemistry of the core molecule. nih.govresearchgate.net Various alkylating agents, such as substituted N-phenethyl bromides, are used to introduce these modifications. mdpi.com

A key step in producing these research probes is the chiral resolution of the racemic mixture to isolate the desired (+)-enantiomer, which carries the primary σ1 activity. The resulting library of analogues, each with a slightly different structure and corresponding pharmacological profile, allows researchers to build a comprehensive picture of the structural requirements for σ1 receptor interaction.

Stereochemical Influences on Receptor Specificity and Functional Outcomes in Research

The pharmacological actions of Alazocine are profoundly dependent on its stereochemistry, a feature that has been pivotal for distinguishing between σ1 and opioid receptor-mediated effects in research. wikipedia.org The two enantiomers of Alazocine exhibit distinct and separate pharmacological profiles.

The (+)-enantiomer, (+)-Alazocine (also referred to as (+)-SKF-10,047), is a selective agonist for the σ1 receptor, with Ki values in the nanomolar range, and has a much lower affinity for opioid receptors. wikipedia.org It also shows moderate affinity for the NMDA receptor. wikipedia.org Conversely, the (−)-enantiomer is a ligand for opioid receptors, acting as a partial agonist at the kappa-opioid receptor (KOR) and an antagonist at the mu-opioid receptor (MOR), while having very low affinity for the σ1 receptor. wikipedia.org

This stereoselectivity is a hallmark of benzomorphan-based ligands. The (−)-(2R,6R,11R) configuration is generally favored for interaction with opioid receptors, whereas the (+)-(1S,5S,9S) configuration, as seen in (+)-Alazocine, is preferred for σ1 receptor binding. researchgate.netnih.gov This stark separation of activity between the enantiomers allows (+)-Alazocine to be used as a specific tool to investigate σ1 receptor function, distinguishing its effects from those mediated by opioid receptors. wikipedia.org The influence of stereochemistry extends to its analogues, where the configuration of the N-normetazocine core is a critical determinant of whether the compound will primarily target σ1 or opioid receptors. nih.govresearchgate.net

Data Tables

Receptor Binding Affinities (Ki, nM) of Alazocine Enantiomers

Compoundσ1 Receptorσ2 Receptorμ-Opioid Receptorκ-Opioid Receptorδ-Opioid ReceptorNMDA Receptor
(+)-Alazocine45-6613,694Low AffinityLow AffinityLow Affinity587
(−)-Alazocine1,800-4,6574,5813.04.715Low Affinity

Data compiled from multiple sources. wikipedia.org

Binding Affinities (Ki, nM) of Selected N-Normetazocine Derivatives

CompoundN-Substituentσ1 Receptor AffinityOpioid Receptor Profile
(+)-LP1N-phenylpropanamido5 nMNot specified
(+)-2R/S-LP2N-(2R/S)-2-methoxy-2-phenylethyl26.61 nMNot specified
(−)-2S-LP2N-(2S)-2-methoxy-2-phenylethyl48.7 nMMOR/DOR Agonist
(+)-PhenazocineN-2-phenylethyl3.8 nMMOR Agonist/σ1 Antagonist
(−)-PhenazocineN-2-phenylethyl85 nMMOR Agonist/σ1 Antagonist

Data compiled from multiple sources. researchgate.netnih.govresearchgate.net

Preclinical Research Methodologies and Models in + Alazocine Studies

In Vitro Experimental Paradigms

In vitro studies provide a controlled environment to dissect the molecular and cellular effects of (+)-Alazocine, forming the foundation of our understanding of its pharmacological character.

Radioligand Binding Assays for Receptor Affinity and Selectivity Determination

Radioligand binding assays are a cornerstone technique used to determine the affinity and selectivity of a compound for specific receptors. giffordbioscience.com These assays measure the binding of a radiolabeled ligand to its receptor in tissues, cultured cells, or homogenates. nih.gov In the context of (+)-Alazocine, these assays have been instrumental in characterizing its profile as a selective sigma-1 (σ₁) receptor agonist. wikipedia.org

The principle of these assays involves incubating a biological sample containing the target receptor with a radiolabeled ligand. wikipedia.org To determine the affinity of (+)-Alazocine, competition binding assays are typically performed. giffordbioscience.com In this setup, a fixed concentration of a known radioligand for the sigma receptor is incubated with the receptor preparation in the presence of varying concentrations of unlabeled (+)-Alazocine. By measuring the concentration of (+)-Alazocine required to displace 50% of the specific binding of the radioligand (the IC₅₀ value), its inhibitory constant (Ki) can be calculated. The Ki value is an inverse measure of binding affinity; a lower Ki indicates a higher affinity. revvity.com

Studies have demonstrated that (+)-Alazocine possesses a high affinity for the σ₁ receptor. wikipedia.org In contrast, its affinity for the sigma-2 (σ₂) receptor is very low. wikipedia.org This significant difference in affinity allows (+)-Alazocine to be used as a valuable research tool to selectively label and investigate the σ₁ receptor subtype, helping to distinguish its functions from those of the σ₂ receptor. wikipedia.org

Table 1: Binding Affinity (Ki) of Alazocine (B1665685) Enantiomers for Sigma Receptors Data derived from studies on rat brain membranes or rat PC12 cells.

CompoundReceptorBinding Affinity (Ki, nM)
(+)-AlazocineSigma-1 (σ₁)1.8 - 2.0
(+)-AlazocineSigma-2 (σ₂)13,694
(-)-AlazocineSigma-1 (σ₁)1,800 - 4,657
(-)-AlazocineSigma-2 (σ₂)4,581
Source: wikipedia.org

Cell-Based Functional Assays (e.g., Ca²⁺ influx assays, neurite outgrowth in PC12 cells, astroglial cultures)

Following the determination of binding affinity, cell-based functional assays are employed to understand the physiological consequences of (+)-Alazocine binding to its target receptor. These assays measure the cellular response to compound exposure.

Calcium (Ca²⁺) Influx Assays: The sigma-1 receptor, the primary target of (+)-Alazocine, is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling. nih.govunict.it It interacts with the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP3R), stabilizing it and thereby enhancing the transfer of calcium from the ER to the mitochondria, a process vital for cell survival and ATP production. nih.govnih.gov Functional assays using fluorescent calcium indicators can measure changes in intracellular calcium concentration following the application of (+)-Alazocine. Activation of the sigma-1 receptor by an agonist like (+)-Alazocine can potentiate Ca²⁺ mobilization from ER stores. unict.it These experiments help confirm that (+)-Alazocine not only binds to the sigma-1 receptor but also functionally activates it, leading to downstream signaling events.

Neurite Outgrowth in PC12 Cells: Pheochromocytoma (PC12) cells are a well-established model for studying neuronal differentiation and neurite outgrowth. The sigma-1 receptor has been implicated in neuronal plasticity and survival. Assays using PC12 cells can investigate the effect of (+)-Alazocine on processes like neurite extension and cell differentiation, providing insight into its potential neurotrophic or neuroprotective roles. The affinity of (+)-Alazocine for sigma receptors has been determined in rat PC12 cells. wikipedia.org

Astroglial Cultures: Astrocytes play a critical role in supporting neuronal function and responding to injury in the central nervous system. Primary astroglial cell cultures are used to study the effects of sigma receptor ligands on glial cell biology, including inflammatory responses and apoptosis. researchgate.net Investigating the effects of (+)-Alazocine in these cultures can reveal its influence on neuroinflammation and glial cell health, which are relevant to various neurological disorders.

Molecular and Cellular Biological Techniques (e.g., Co-immunoprecipitation, Western Blotting, Immunofluorescence, TUNEL assay, CLSM analysis)

A suite of molecular and cellular biology techniques is used to probe the specific protein interactions and cellular pathways modulated by (+)-Alazocine.

Co-immunoprecipitation (Co-IP): This technique is used to identify protein-protein interactions. thermofisher.com Given that the sigma-1 receptor functions as a chaperone that interacts with numerous other proteins (like the IP3R), Co-IP can be used to determine if (+)-Alazocine binding affects these interactions. nih.govnih.gov In a typical experiment, cell lysates are incubated with an antibody against the sigma-1 receptor, which is then precipitated, pulling down any associated proteins for identification. researchgate.net

Western Blotting: This method allows for the detection and quantification of specific proteins in a sample. researchgate.net After Co-IP, Western blotting can confirm the identity of proteins that interact with the sigma-1 receptor. It can also be used independently to measure changes in the expression levels of key proteins involved in signaling pathways downstream of sigma-1 receptor activation (e.g., proteins related to apoptosis like caspases) after treatment with (+)-Alazocine. researchgate.netresearchgate.net

Immunofluorescence and Confocal Laser Scanning Microscopy (CLSM) Analysis: Immunofluorescence uses antibodies conjugated to fluorescent dyes to visualize the subcellular localization of specific proteins. When combined with CLSM, it provides high-resolution images of protein distribution within a cell. This can be used to study the location of the sigma-1 receptor and whether its localization is altered by (+)-Alazocine treatment.

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. biotium.com This assay can be performed on cultured cells, such as astroglia, that have been treated with (+)-Alazocine to determine if the compound induces or prevents apoptotic cell death. researchgate.netresearchgate.net The assay labels the ends of fragmented DNA, which can then be visualized using fluorescence microscopy. biotium.com

In Vivo Animal Models for Investigating Mechanisms and Pathways

In vivo models are essential for understanding the integrated physiological effects of (+)-Alazocine in a whole organism, providing insights into its potential impact on complex conditions like seizures and pain.

Models for Seizure Modulation (e.g., Pentylenetetrazol (PTZ)-induced seizures)

The Pentylenetetrazol (PTZ)-induced seizure model is a widely used preclinical screening tool for anticonvulsant drugs. meliordiscovery.comneurofit.com PTZ is a GABA-A receptor antagonist that, when administered to rodents, reliably induces generalized seizures. meliordiscovery.complos.org This model is valuable for studying the mechanisms of seizure generation and for identifying compounds that can modulate seizure activity. wikipedia.org

In this model, animals are administered (+)-Alazocine prior to receiving a convulsive dose of PTZ. Key parameters measured include the latency to the first seizure, the severity of the seizure (often rated on a standardized scale), and the mortality rate. plos.orgmdpi.com An increase in seizure latency or a decrease in seizure severity would suggest a potential anticonvulsant effect. Given that sigma-1 receptors are known to modulate neuronal excitability and have been implicated in the pathophysiology of seizures, this model is highly relevant for investigating the role of a sigma-1 agonist like (+)-Alazocine in seizure control. core.ac.uk

Models for Nociceptive Pathway Modulation (e.g., Capsaicin (B1668287) assay, focusing on mechanistic insights)

The capsaicin assay is a chemical model of nociception used to study mechanisms of pain. Capsaicin, the pungent component of chili peppers, selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is expressed on primary afferent nociceptors. semanticscholar.orgmdpi.com Activation of TRPV1 by capsaicin injection (e.g., into a mouse's paw) leads to an influx of cations like Ca²⁺, causing neuronal depolarization and producing acute pain behaviors, such as licking or flinching of the affected paw. mdpi.commdpi.com

This model is used to investigate how (+)-Alazocine modulates nociceptive signaling pathways. The sigma-1 receptor has been shown to play a role in pain modulation, in part by influencing the function of ion channels and receptors involved in pain transmission. unict.itnih.gov For instance, sigma-1 receptor antagonists can reduce nociceptive responses induced by capsaicin. nih.gov By administering (+)-Alazocine before the capsaicin challenge, researchers can determine if activating the sigma-1 receptor enhances, diminishes, or otherwise alters the pain response. This provides mechanistic insight into the role of the sigma-1 receptor in peripheral and central sensitization processes that contribute to pain states.

Behavioral Phenotyping in the Context of Receptor System Perturbations

Behavioral phenotyping is a critical methodology in preclinical research to understand the functional consequences of receptor system perturbations, such as those induced by (+)-Alazocine. As a selective agonist for the sigma-1 (σ₁) receptor, (+)-Alazocine is used to probe the role of this receptor in various physiological and pathological processes. wikipedia.org The behavioral effects observed following the administration of σ₁ receptor agonists, or in animals with genetic modifications of the receptor (knockout mice), provide insights into the receptor's function. nih.govnih.gov

Studies involving σ₁ receptor knockout (KO) mice have revealed age- and gender-dependent alterations in anxiety, depression-like behaviors, and memory, highlighting the receptor's role in maintaining normal neuropsychiatric function. nih.govnih.gov For instance, Sig-1R KO mice have shown antidepressant-like behavior in the tail-suspension test and increased serotonin (B10506) levels in the frontal cortex. nih.gov

Pharmacological perturbation using σ₁ agonists and antagonists in various behavioral models further elucidates the receptor's role. While some selective σ₁ agonists like PRE-084 have shown no significant effect on locomotor activity in mice, others have produced modest increases at higher doses in rats. mdpi.com The anxiogenic-like profile of the σ₁ agonist (+)-SKF 10,047 (a racemic mixture containing (+)-Alazocine) has been demonstrated in the social interaction test and the elevated plus-maze, where it decreased social investigation and exploration of open arms. uniovi.es These findings suggest that σ₁ receptor activation can modulate anxiety, although the effects can be complex and model-dependent. uniovi.es In the context of depression, σ₁ receptor agonists are investigated for their potential antidepressant effects, which are thought to be mediated through the modulation of various neurotransmitter systems, including the serotonergic and dopaminergic systems. actascientific.comfrontiersin.org

The table below summarizes key behavioral tests used in the context of σ₁ receptor perturbation and the typical findings associated with agonist activity, such as that of (+)-Alazocine.

Behavioral TestDomain AssessedTypical Finding with Sigma-1 Agonist Activity
Elevated Plus Maze AnxietyReduced time spent in and entries into open arms, indicating an anxiogenic-like effect. uniovi.es
Social Interaction Test Anxiety/SociabilityDecreased time spent in social investigation, suggesting an anxiogenic-like profile. uniovi.es
Forced Swim Test / Tail Suspension Test Depression-like behaviorReduced immobility time, indicating an antidepressant-like effect. nih.govfrontiersin.org
Formalin Test Nociception (Pain)Reduction in pain-related behaviors (licking/biting), suggesting antinociceptive effects. nih.govacs.org
Locomotor Activity General Activity/StimulationVariable effects, ranging from no change to modest increases in activity depending on the specific compound and dose. mdpi.com

Advanced Analytical Techniques in (+)-Alazocine Research

Advanced analytical methods are indispensable for the definitive characterization of (+)-Alazocine, the analysis of its metabolites, and the visualization of its target receptors in living systems.

Spectroscopic and Chromatographic Methods for Characterization and Metabolite Profiling (e.g., GLC/MS)

The structural elucidation and purity assessment of (+)-Alazocine rely on a suite of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is fundamental for confirming the compound's molecular structure, as demonstrated in studies of related N-normetazocine derivatives. nih.gov

For the separation and identification of the parent compound and its metabolites from complex biological matrices like plasma or urine, hyphenated chromatographic techniques are the methods of choice. google.comgoogleapis.com Gas-Liquid Chromatography coupled with Mass Spectrometry (GLC/MS) is a powerful tool for this purpose. googleapis.com In a typical GLC/MS analysis, the sample undergoes extraction and often derivatization to increase volatility and thermal stability. The mixture is then separated based on its components' partitioning between a gaseous mobile phase and a liquid stationary phase. The mass spectrometer then fragments the eluted components and analyzes the resulting mass-to-charge ratios, providing a "fingerprint" for definitive identification and quantification. googleapis.com The use of stable isotope-labeled internal standards (e.g., ¹³C-labeled) is preferred over deuterium (B1214612) labeling to avoid issues like chromatographic separation from the analyte and to ensure accurate quantification. google.comgoogleapis.com

The following table outlines the primary analytical techniques used in (+)-Alazocine research.

Analytical TechniqueApplicationKey Information Provided
Nuclear Magnetic Resonance (NMR) Structural ElucidationProvides detailed information on the molecular structure and connectivity of atoms (e.g., ¹H, ¹³C NMR). nih.gov
Gas Chromatography/Mass Spectrometry (GC/MS) Metabolite Profiling & QuantificationSeparates volatile compounds and provides mass spectra for identification and quantification in biological fluids. googleapis.com
Liquid Chromatography/Mass Spectrometry (LC-MS/MS) Metabolite Profiling & QuantificationSeparates non-volatile compounds and offers high sensitivity and specificity for identifying and quantifying drugs and metabolites. google.comgoogleapis.com
Elemental Analysis Purity and Formula ConfirmationDetermines the elemental composition (C, H, N) to confirm the empirical formula of the synthesized compound. nih.gov

Neuroimaging Techniques for Receptor Distribution and Occupancy (e.g., PET studies using radiolabeled ligands derived from Alazocine scaffold)

Neuroimaging techniques, particularly Positron Emission Tomography (PET), are essential for studying the distribution, density, and occupancy of receptors in the living brain. nih.gov While direct PET imaging studies using a radiolabeled ligand derived from the (+)-Alazocine scaffold are not extensively documented in the provided search results, the foundational work with radiolabeled (+)-Alazocine (³H-SKF-10,047) in in vitro binding assays established its utility for labeling σ₁ receptors. wikipedia.orgresearchgate.net This work is crucial for the development and validation of novel PET radioligands.

A PET study involves administering a tracer—a biologically active molecule like a σ₁ receptor ligand tagged with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18). As the tracer decays, it emits positrons that, upon annihilation with electrons, produce two gamma rays detected by the PET scanner. This allows for the three-dimensional mapping of the tracer's concentration in the brain. nih.gov

For σ₁ receptors, a PET ligand based on the Alazocine structure would enable researchers to visualize the high concentrations of these receptors in limbic and motor areas of the brain. uniovi.es Such studies can determine the in-vivo binding affinity and receptor occupancy of new, unlabeled drug candidates. By conducting a baseline scan and then another after administering a drug like (+)-Alazocine, researchers can quantify the degree to which the drug occupies the σ₁ receptors at therapeutic doses. This information is vital for understanding drug mechanisms and guiding clinical development. biorxiv.org

The table below summarizes the application of receptor imaging and binding assays in research related to the (+)-Alazocine target.

TechniqueApplicationBrain Regions ImplicatedKey Findings
Radioligand Binding Assay (³H-Alazocine) In vitro receptor mapping and affinity determinationHigh density in limbic structures (amygdala, hippocampus), hypothalamus, substantia nigra, and locus coeruleus. uniovi.esDifferentiates σ₁ from σ₂ receptors and quantifies the binding affinity of new ligands. wikipedia.org
Positron Emission Tomography (PET) In vivo receptor distribution and occupancyLimbic and paralimbic regions (e.g., cingulate cortex, insula, amygdala). nih.govAllows for non-invasive quantification of receptor density and drug occupancy in the living human brain. nih.govbiorxiv.org

Theoretical Implications and Future Research Trajectories for + Alazocine

Contributions to Sigma-1 Receptor Biology and Broader Neuropharmacology

The compound (+)-Alazocine, also known by its developmental code name (+)-SKF-10,047 and as (+)-N-allylnormetazocine, holds a seminal place in the history of neuropharmacology. wikipedia.org It was the first compound identified as a prototypical selective agonist for the sigma-1 (σ₁) receptor. wikipedia.orgnih.govtocris.com This discovery was pivotal, as the σ₁ receptor was initially miscategorized as a type of opioid receptor. wikipedia.orgnih.gov The use of (+)-Alazocine was instrumental in distinguishing the sigma receptor as a distinct pharmacological entity separate from both opioid and phencyclidine (PCP) receptors. wikipedia.orgnih.govosti.gov

A key contribution of alazocine (B1665685) research is the demonstration of its stereoselectivity. The (+)-enantiomer exhibits a high affinity for the σ₁ receptor with minimal interaction at opioid receptors, whereas the (–)-enantiomer preferentially binds to kappa- and mu-opioid receptors. wikipedia.orgnih.gov This stark difference established (+)-Alazocine as an indispensable tool for isolating and investigating the specific functions of the σ₁ receptor. nih.gov Due to its high affinity for the σ₁ receptor and very low affinity for the sigma-2 (σ₂) subtype, (+)-Alazocine is frequently used in radioligand binding assays to differentiate between the two sigma receptor subtypes. wikipedia.orgwikiwand.com

The availability of a selective tool like (+)-Alazocine has profoundly advanced the understanding of σ₁ receptor biology. Research employing this compound has helped delineate the receptor's role in a wide array of neurological processes. Studies have implicated the σ₁ receptor in the modulation of central cholinergic function, neuronal plasticity, and memory processes. tocris.comfrontiersin.org For instance, research has shown the involvement of the σ₁ receptor in hippocampal cholinergic functions and the amelioration of conditioned fear stress, effects stimulated by (+)-Alazocine. tocris.com The σ₁ receptor is now understood to be a unique ligand-operated chaperone protein located at the endoplasmic reticulum, a concept that was developed through studies with pharmacological probes like (+)-Alazocine. frontiersin.orgfrontiersin.org This chaperone activity allows it to interact with and regulate a variety of "client" proteins, including ion channels and other receptors, thereby influencing cellular signaling and homeostasis. frontiersin.org

Elucidating the Complex Interplay Between Opioid, Sigma, and NMDA Receptor Systems in Research

(+)-Alazocine has been a critical pharmacological tool for untangling the intricate functional relationships between the opioid, sigma, and N-methyl-D-aspartate (NMDA) receptor systems. While valued for its σ₁ selectivity over opioid receptors, (+)-Alazocine also possesses a moderate affinity for the dizocilpine (B47880) (MK-801)/PCP binding site of the NMDA receptor, where it acts as an uncompetitive antagonist. wikipedia.orgwikiwand.com This characteristic, while making it only modestly selective as a pure σ₁ ligand, has inadvertently made it a useful probe for studying the nexus between these systems. wikiwand.com

Research has established that the σ₁ receptor acts as a significant modulator of both opioid and NMDA receptor functions. Activation of σ₁ receptors has been shown to potentiate NMDA receptor signaling and function. nih.govnih.gov Furthermore, the σ₁ receptor is recognized as a potent anti-opioid system. nih.gov Agonists of the σ₁ receptor can counteract opioid-induced analgesia, whereas σ₁ antagonists have been shown to enhance it. nih.govugr.es This modulatory role helps explain the complex pharmacological profile of early benzomorphan (B1203429) drugs and underscores the importance of considering σ₁ receptor activity when developing opioid-related therapeutics. ugr.es Studies using ligands like (+)-pentazocine, which shares the benzomorphan scaffold, have further elucidated that σ₁ receptor activation can enhance NMDA receptor responses and long-term potentiation by modulating associated ion channels. nih.gov

Unexplored Biological Roles and Novel Mechanistic Hypotheses for Further Research

Despite decades of research, (+)-Alazocine and the σ₁ receptor continue to present avenues for new investigation. A significant area of ongoing research is the full characterization of the σ₁ receptor's modulation of various voltage-gated ion channels, including sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels, which are critical for controlling neuronal excitability. frontiersin.orgfrontiersin.orgnih.gov Intriguingly, some studies have suggested that the inhibitory effects of (+)-Alazocine on certain sodium channels, such as NaV1.2 and NaV1.4, may occur through a mechanism that is independent of the σ₁ receptor. plos.org Similarly, other research has noted that high concentrations of (+)-Alazocine can affect serotonin (B10506) transporter trafficking via a σ₁-independent pathway, presenting a mechanistic puzzle that warrants further exploration. nih.gov

The modern understanding of the σ₁ receptor as a molecular chaperone opens up vast possibilities for future research. frontiersin.orgfrontiersin.org Its ability to interact with a multitude of "client proteins" to ensure proper folding and function is a key aspect of its biological role. Future studies could focus on identifying the complete interactome of the σ₁ receptor and understanding how these interactions are dynamically regulated by endogenous ligands and synthetic compounds like (+)-Alazocine. This could reveal novel pathways and cellular functions influenced by σ₁ receptor activity.

More speculative but intriguing hypotheses also merit investigation. For example, a sequence similarity between the σ₁ receptor and a fungal isomerase enzyme led to the suggestion that it might play a role in neurosteroid biosynthesis, although no such homology exists with the mammalian enzyme. This hypothesis remains largely unexplored. Additionally, the emerging role of σ₁ receptors in modulating neuro-immune interactions and central sensitization processes suggests functions that extend beyond classical neurotransmission. ugr.es Investigating how σ₁ ligands modulate the interplay between the nervous and immune systems, particularly in the context of chronic pain and inflammation, represents a promising frontier for research. ugr.es

Strategic Development of Novel Research Probes and Pharmacological Tools Based on the (+)-Alazocine Scaffold

The benzomorphan structure of (+)-Alazocine has proven to be a highly versatile and durable scaffold for the strategic design of novel pharmacological tools and potential therapeutics. unict.it Its core structure provides a robust template that chemists can modify to fine-tune binding affinity and selectivity for various receptors. unict.itmdpi.com A primary focus of this research has been the synthesis of N-substituted analogues of the (+)-N-normetazocine skeleton to systematically probe the structure-activity relationships (SAR) governing interactions with σ₁, σ₂, and opioid receptors. nih.govmdpi.com

These synthetic efforts have demonstrated that the nature of the N-substituent dramatically influences the pharmacological profile. nih.gov By making targeted modifications to the (+)-alazocine scaffold, researchers have successfully developed compounds with improved properties over the parent molecule. For example, while (+)-Alazocine has a confounding moderate affinity for the NMDA receptor, new analogues have been created with greater selectivity for the σ₁ receptor. wikiwand.comresearchgate.net In some cases, modifications have even inverted the functional activity, leading to the development of potent and selective σ₁ receptor antagonists based on the same (+)-N-normetazocine core. nih.govresearchgate.net The development of compounds like (+)-2R/S-LP2, which shows high σ₁ selectivity and an antagonist profile, highlights the chemical tractability of the scaffold. nih.gov

Beyond creating more selective probes, the alazocine scaffold is being used to develop multi-target ligands designed to engage multiple receptors simultaneously. This approach is exemplified by derivatives of phenazocine, another benzomorphan, where enantiomers have been found to possess a mixed opioid agonist/σ₁ antagonist profile. researchgate.net Such a profile is of significant interest for developing analgesics that may have a reduced risk of tolerance or other side effects associated with pure opioid agonists. researchgate.net The systematic exploration and modification of the (+)-Alazocine structure continue to yield valuable research probes that further our understanding of complex neuropharmacological systems and provide lead compounds for drug discovery. unict.itacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for enantioselective synthesis of (+)-Alazocine, and how can purity be validated?

  • Methodological Answer : Prioritize enantioselective catalysis (e.g., asymmetric hydrogenation) to achieve high enantiomeric excess (ee). Validate purity using chiral HPLC coupled with mass spectrometry (LC-MS) to confirm stereochemical integrity and absence of byproducts. For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) in triplicate .

Q. Which analytical techniques are most reliable for characterizing (+)-Alazocine’s physicochemical properties?

  • Methodological Answer : Use a tiered approach:

  • Structural confirmation : X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry).
  • Purity assessment : Combustion analysis (C, H, N) and HPLC with UV/Vis detection.
  • Solubility/stability : High-throughput solubility assays (e.g., shake-flask method) and accelerated stability testing under varying pH/temperature .

Q. How can researchers identify (+)-Alazocine’s primary pharmacological targets using in vitro assays?

  • Methodological Answer : Employ radioligand binding assays (e.g., competitive displacement with known κ-opioid receptor ligands) to assess affinity. Pair with functional assays (e.g., GTPγS binding for receptor activation) to differentiate agonist/antagonist activity. Validate selectivity via receptor panels (e.g., μ-, δ-opioid, and non-opioid targets) .

Advanced Research Questions

Q. How can contradictory data on (+)-Alazocine’s in vivo efficacy versus in vitro receptor binding be resolved?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., blood-brain barrier permeability via PAMPA assay) and metabolite interference (LC-MS/MS plasma analysis). Use knockout animal models to isolate receptor-specific effects. Apply statistical reconciliation (e.g., Bayesian meta-analysis) to weigh conflicting evidence .

Q. What strategies mitigate enantiomer interference in (+)-Alazocine studies, given its (-)-enantiomer’s activity? **

  • Methodological Answer : Synthesize and isolate enantiomers using preparative chiral chromatography. Conduct parallel dose-response studies for each enantiomer and racemic mixtures. Use isothermal titration calorimetry (ITC) to compare binding thermodynamics and identify cross-reactivity .

Q. How should researchers design dose-response studies to account for (+)-Alazocine’s biphasic effects in analgesia models?

  • Methodological Answer : Implement a U-shaped or multiphasic dose-response framework. Use nonlinear regression models (e.g., four-parameter logistic curves) to capture efficacy ceilings and toxicity thresholds. Include positive/negative controls (e.g., morphine for analgesia, naloxone for reversal) to contextualize results .

Q. What computational approaches predict (+)-Alazocine’s off-target interactions and metabolic pathways?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina for receptor-ligand interactions) with machine learning ADMET predictors (e.g., SwissADME, pkCSM). Validate predictions with cytochrome P450 inhibition assays and hepatocyte stability studies .

Methodological Frameworks Table

Research Objective Recommended Methods Key Considerations References
Stereochemical validationChiral HPLC, X-ray crystallographyAvoid overreliance on single-point ee measurements
In vivo efficacy reconciliationBayesian meta-analysis, knockout modelsControl for inter-species metabolic differences
Off-target predictionMolecular docking + ADMET in silico toolsCross-validate with wet-lab assays

Critical Pitfalls & Solutions

  • Data Contradictions : Use triangulation (e.g., orthogonal assays, independent replication) to distinguish artifacts from true biological effects .
  • Reproducibility Failures : Pre-register protocols (e.g., OSF) and share raw data/SI files with granular metadata (e.g., solvent lot numbers, instrument calibration logs) .
  • Literature Gaps : Apply systematic review frameworks (PICO for clinical relevance; FINER for feasibility) to prioritize understudied mechanisms (e.g., long-term neuroadaptations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.